molecular formula C17H11NO6 B5509767 2-(3-carboxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

2-(3-carboxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No.: B5509767
M. Wt: 325.27 g/mol
InChI Key: VFOBRJRRVUHGMR-UHFFFAOYSA-N
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Description

2-(3-carboxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a complex organic compound with a unique structure that includes both carboxylic acid and isoindoline functionalities

Properties

IUPAC Name

2-(3-carboxy-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO6/c1-8-10(17(23)24)3-2-4-13(8)18-14(19)11-6-5-9(16(21)22)7-12(11)15(18)20/h2-7H,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOBRJRRVUHGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-carboxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-carboxy-2-methylbenzoic acid with phthalic anhydride under acidic conditions to form the isoindoline ring system. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-carboxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-carboxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-carboxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological outcomes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane
  • 3-[(3-Carboxy-2-methylphenyl)carbamoyl]-2-pyridinecarboxylic acid

Uniqueness

2-(3-carboxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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